

Flambalactone: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Flambalactone*

Cat. No.: *B3026310*

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Abstract

Flambalactone is a chlorinated organic compound classified as a lactone. It is most notably recognized as a degradation product resulting from the methanolysis of the antibiotic flambamycin.[1] This technical guide provides a detailed overview of the chemical structure and known properties of **Flambalactone**, consolidating available data for researchers and professionals in the field of drug development and natural product chemistry. While extensive biological activity and detailed physicochemical data for **Flambalactone** are not widely published, this document serves as a foundational resource, summarizing its molecular characteristics and its origin from flambamycin.

Chemical Structure and Nomenclature

Flambalactone is a complex molecule featuring a dichlorinated aromatic ring linked to a disaccharide-like moiety, which includes a lactone ring.

- Formal Name: 2,6-dideoxy-4-O-[2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-β-D-arabino-hexopyranosyl]-D-ribo-hexonic acid, δ-lactone[1]
- CAS Number: 55729-17-4[1]
- Molecular Formula: C₂₁H₂₆Cl₂O₁₀[1]

- SMILES: CC1=C(C(O[C@H]2--INVALID-LINK--C--INVALID-LINK--OC(C[C@@H]3O)=O">C@HO[C@@H]2C)=O)C(OC)=C(Cl)C(O)=C1Cl[\[1\]](#)
- InChI Key: SEQMHPZSTDGUFI-PYKLTZRRSA-N

Physicochemical Properties

Detailed experimental physicochemical data for **Flambalactone**, such as melting point, boiling point, and pKa, are not readily available in published literature. The following table summarizes the known properties.

Property	Value	Source
Molecular Weight	509.3 g/mol	
Physical Form	Solid	
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	
Purity	≥95% (commercially available standard)	

A Safety Data Sheet (SDS) for **Flambalactone** indicates that it is not classified as a hazardous substance. No specific toxicological data is available.

Spectroscopic Data

Comprehensive spectroscopic data sets (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Flambalactone** are not widely reported in public databases. Researchers requiring this information would likely need to perform their own analyses on a purified sample.

Synthesis and Isolation

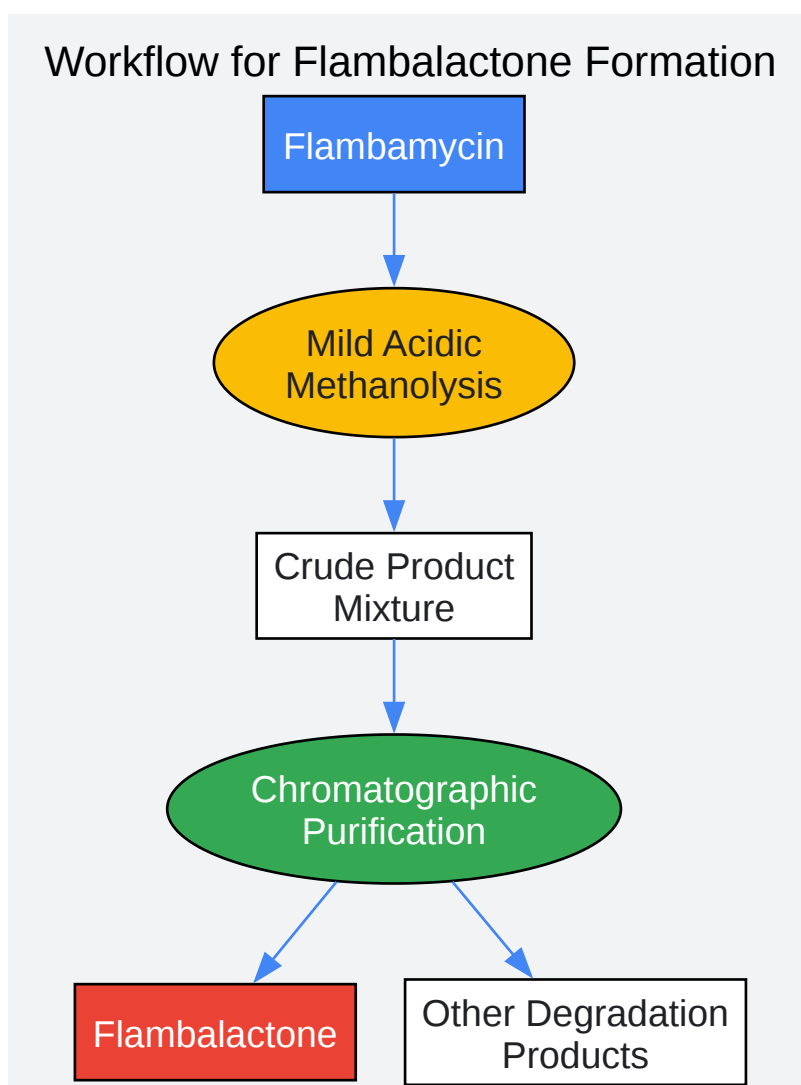
Formation from Flambamycin

Flambalactone is not typically synthesized de novo but is obtained through the degradation of the antibiotic flambamycin. The primary method for its preparation is the mild acidic methanolysis of flambamycin.

Experimental Protocol: Methanolysis of Flambamycin

The seminal work by Ollis, Smith, and Wright in 1974 describes the formation of **Flambalactone**. While the full detailed experimental parameters from the original publication are not publicly available online, the process can be generally described as the treatment of flambamycin with methanol under mild acidic conditions. This reaction cleaves the parent antibiotic, yielding several smaller molecules, including **Flambalactone**.

The following diagram illustrates the general workflow for the generation of **Flambalactone** from its parent compound.



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Caption: General workflow for the formation and isolation of **Flambalactone**.

Biological Activity and Applications

There is a significant lack of data regarding the specific biological activity of **Flambalactone** itself. Its primary documented application is as a chemical standard for analytical purposes. Specifically, it has been used as a standard for the quantification of residues of the avilamycin antibiotic complex, which is used in animal health.

Due to the absence of studies on its mechanism of action, no signaling pathway diagrams can be provided. The scientific literature to date has focused on its chemical characterization as a degradation product rather than its potential pharmacological effects.

Summary and Future Directions

Flambalactone is a well-defined chemical entity derived from the antibiotic flambamycin. Its chemical structure is known, but a comprehensive profile of its physicochemical properties and biological activities is currently lacking in the public domain. This presents an opportunity for further research. Future studies could focus on:

- **Full Spectroscopic Characterization:** Detailed NMR, IR, and mass spectrometry studies to provide a complete spectroscopic fingerprint.
- **Determination of Physicochemical Properties:** Experimental determination of melting point, boiling point, pKa, and other key physical constants.
- **Biological Screening:** A broad-based biological screening to investigate potential antimicrobial, cytotoxic, or other pharmacological activities.
- **Total Synthesis:** Development of a total synthesis route for **Flambalactone** to enable the production of larger quantities for further study, independent of the availability of flambamycin.

This technical guide provides a summary of the current knowledge on **Flambalactone**. It is intended to be a starting point for researchers who may be interested in exploring this molecule further.

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References

- 1. Methanolysis of flambamycin. Formation and the constitutions of flambalactone, methyl flambate, flambatriose isobutyrate and flambatetrose isobutyrate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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